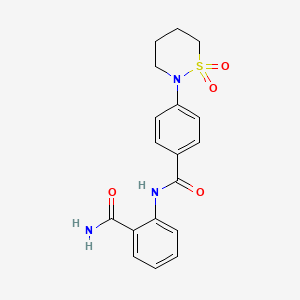

N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Description

N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,2-thiazinan ring sulfonated at the 1-position (1,1-dioxido group) and a 2-carbamoylphenyl substituent. The compound’s structure combines a benzamide core with a sulfone-containing heterocycle and a carbamoyl group, which confers distinct electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural hybridity, which may influence pharmacokinetic and pharmacodynamic profiles compared to analogs.

Properties

IUPAC Name |

2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c19-17(22)15-5-1-2-6-16(15)20-18(23)13-7-9-14(10-8-13)21-11-3-4-12-26(21,24)25/h1-2,5-10H,3-4,11-12H2,(H2,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPSQGYGDYIDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including case studies and research findings.

Chemical Structure and Properties

The compound features a benzamide core with a carbamoyl group and a dioxido-thiazinan moiety. Its structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide exhibit significant antimicrobial properties. For instance, a related study demonstrated that certain benzamide derivatives possess moderate to high activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives ranged from 125 µM to 250 µM against Mycobacterium tuberculosis .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives. A relevant case study highlighted the efficacy of thiazine-containing compounds in inhibiting cell proliferation in cancer cell lines. Notably, compounds exhibiting structural similarities to N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide showed IC50 values in the range of 6.26 ± 0.33 µM for HCC827 cells, indicating significant potency .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, some benzamide derivatives have been shown to act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and may play a role in neurodegenerative diseases . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing synaptic transmission.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide and related compounds:

| Compound | Activity | MIC/IC50 Values | Target |

|---|---|---|---|

| N-(2-carbamoylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide | Antimicrobial | 125 - 250 µM | Mycobacterium tuberculosis |

| Related Benzamide Derivative | Anticancer | IC50 6.26 µM | HCC827 Cells |

| Other Benzamide Derivatives | AChE Inhibition | IC50 27.04 - 106.75 µM | Acetylcholinesterase |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzamide derivatives, focusing on substituents, molecular properties, and inferred physicochemical characteristics.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences:

This may improve aqueous solubility but reduce membrane permeability. The trifluoromethyl group in increases lipophilicity, favoring blood-brain barrier penetration but limiting solubility .

The sulfone in the thiazinan ring (shared by the target, , and ) stabilizes negative charge, enhancing electrostatic interactions with biological targets.

Heterocyclic Variations: The 2,3-dihydrothiazol-2-ylidene group in introduces a planar, conjugated system, differing from the non-planar thiazinan sulfone in the target compound. This may alter binding modes in enzyme-active sites.

Molecular Weight and Drug-Likeness :

- The target compound (356.42 g/mol) and analogs (329–408 g/mol) fall within acceptable ranges for small-molecule drugs, though higher molecular weights (e.g., at 408.49 g/mol) may impact bioavailability.

Research Findings and Implications:

- Synthetic Accessibility : Compounds with sulfonated thiazinan rings (target, ) are synthesized via condensation reactions, as described in , though yields vary with substituent complexity.

- Crystallographic Data : Structural parameters for benzamide derivatives (e.g., ) are often resolved using SHELX programs , which aid in understanding conformational preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.